The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has attracted interest in various fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that integrates a pyrazolo[3,4-d]pyrimidinone core along with chlorophenyl and dimethylphenyl substituents. Its potential applications are being explored in therapeutic areas due to its biological activity.
This compound can be classified under the category of pyrazolo[3,4-d]pyrimidine derivatives. It is synthesized for research purposes and is cataloged in chemical databases such as PubChem and BenchChem, where it is available for purchase for scientific research and development.
The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for this compound is , and it has a molecular weight of approximately 373.83 g/mol. The structure can be represented as follows:
InChI=1S/C19H18ClN5O/c20-14-2-1-3-15(7-14)27-19(29)26(11-24-19)10-18(28)23-8-13-4-5-16(6-13)31-12-30-17(9)12/h1-7,9,11H,8,10,12H2,(H,23,28)
The structural representation includes:
The compound can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific biological targets:
These interactions suggest potential therapeutic applications in treating diseases where these enzymes or receptors are implicated.
The physical properties of this compound include:
Chemical properties include:
Relevant data regarding its reactivity and stability should be evaluated during experimental applications to ensure safety and efficacy.
The compound has potential applications in various scientific fields including:
This compound’s unique structure and biological activity make it a subject of ongoing research aimed at elucidating its full potential in therapeutic applications.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: